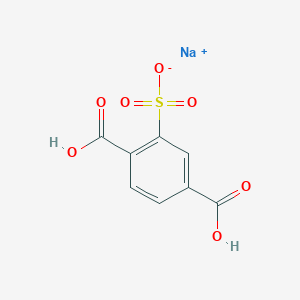

sodium;2,5-dicarboxybenzenesulfonate

Description

Significance and Research Scope of Arenesulfonated Dicarboxylic Acids

Arenesulfonated dicarboxylic acids, the class of compounds to which sodium 2,5-dicarboxybenzenesulfonate belongs, are of considerable significance in the field of coordination chemistry. The presence of both "hard" carboxylate and "softer" sulfonate groups allows for diverse coordination behaviors with metal ions. This dual functionality enables the construction of coordination polymers and metal-organic frameworks (MOFs) with unique topologies and properties.

The research scope for these compounds is broad, encompassing:

Design of Novel MOFs: The geometric constraints and electronic properties of the ligands can be tuned to create porous materials with high surface areas and specific pore environments.

Catalysis: The incorporation of functional groups like sulfonates can introduce acidic sites, making the resulting materials active as catalysts in various organic reactions. rsc.org

Gas Sorption and Separation: The tailored pore structures of MOFs constructed from these linkers are investigated for their ability to selectively adsorb and separate gases.

Historical Context and Evolution of Research on Sodium 2,5-Dicarboxybenzenesulfonate Analogs

The study of aromatic dicarboxylic acids as linkers in coordination chemistry has a rich history. However, the introduction of a third, sulfonate functional group represents a more recent evolution in the design of multifunctional ligands. Research on analogs of sodium 2,5-dicarboxybenzenesulfonate, such as those with different substitution patterns or alternative functional groups, has contributed to a deeper understanding of structure-property relationships in coordination polymers.

For instance, the investigation of related compounds like sodium 3,5-dicarboxybenzenesulfonate and sodium 2,5-diaminobenzenesulfonate provides insights into how the positioning of functional groups affects the final architecture and properties of the resulting materials. nih.govbldpharm.comepa.gov The development of synthetic methods for related dihydroxybenzenesulfonic acid salts has also informed potential synthetic pathways for sodium 2,5-dicarboxybenzenesulfonate.

Interdisciplinary Relevance in Contemporary Chemical Science

The interdisciplinary nature of sodium 2,5-dicarboxybenzenesulfonate is evident in its applications across various sub-fields of chemistry. Its primary role as a linker in the synthesis of MOFs connects it to materials science, inorganic chemistry, and physical chemistry.

A significant application of this compound is in the preparation of the metal-organic framework MIL-101(Cr)-SO3H. rsc.org This material exhibits excellent thermal and chemical stability, positioning it as a promising porous acid catalyst for industrial applications, such as the cracking of ethylene (B1197577) dichloride to produce vinyl chloride monomer. rsc.org The ability to synthesize the sodium 2,5-dicarboxybenzenesulfonate precursor in the lab makes the production of this catalyst more accessible. rsc.org This demonstrates a clear link between fundamental organic synthesis and the development of functional materials for industrial processes.

Properties

IUPAC Name |

sodium;2,5-dicarboxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O7S.Na/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARIJYUQOKFVAJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Sodium 2,5 Dicarboxybenzenesulfonate

Established Synthetic Pathways for Arenesulfonated Dicarboxylic Acids

The synthesis of arenesulfonated dicarboxylic acids, including sodium 2,5-dicarboxybenzenesulfonate, primarily relies on two fundamental strategies: the direct sulfonation of a dicarboxylic acid precursor or the oxidation of a sulfonated alkylbenzene.

Direct Sulfonation: The most common industrial route to produce the salt of 5-sulfoisophthalic acid (the parent acid of sodium 2,5-dicarboxybenzenesulfonate) is the direct sulfonation of isophthalic acid (benzene-1,3-dicarboxylic acid). researchgate.net This electrophilic aromatic substitution reaction typically employs a potent sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide (SO₃). wikipedia.orggoogle.com

In a typical process, isophthalic acid is reacted with fuming sulfuric acid at elevated temperatures, generally between 150-200°C, for several hours. google.com Following the sulfonation, the reaction mixture is cooled, hydrolyzed, and neutralized with an alkali, such as sodium hydroxide (B78521) or sodium carbonate, to precipitate the desired sodium salt. google.com One patented method specifies heating isophthalic acid with 30% fuming sulfuric acid to 186-196°C for 7 hours. The mixture is then cooled, hydrolyzed, and centrifuged to isolate the isophthalic acid-5-sulfonic acid, which is subsequently neutralized with sodium hydroxide solution to a pH of 8-10 to yield the final product. google.com

Another approach involves using sulfur trioxide as the sulfonating agent. google.com This method can reduce the large volumes of waste sulfuric acid generated by processes using oleum. In one such process, isophthalic acid is reacted with sulfur trioxide at 190-200°C for 8 hours. The excess sulfur trioxide and the product are then separated via spray drying, a technique that avoids aqueous workup and the associated waste streams. google.com

Oxidation Routes: An alternative synthetic strategy involves the oxidation of an alkylated benzenesulfonic acid salt. This pathway begins with the sulfonation of a dialkylated benzene (B151609), like m-xylene (B151644), followed by the oxidation of the methyl groups to carboxylic acids. The oxidation of m-xylene itself, often with an oxidant like chromic acid or through catalytic processes using oxygen, yields isophthalic acid, which can then be sulfonated as described above. researchgate.net A more direct oxidation route involves the liquid-phase catalytic air oxidation of salts of alkylated benzene sulfonic acids. gla.ac.uk This method can be performed at temperatures between 100 to 300°C in a solvent like water or acetic acid, using a bromide catalyst. gla.ac.uk While this presents a potentially more cost-effective method by using air as the oxidant, controlling the reaction to achieve high yields of the desired dicarboxylic acid can be challenging. gla.ac.uk

Table 1: Comparison of Direct Sulfonation Methods for 5-Sulfoisophthalic Acid Production

| Parameter | Oleum Sulfonation Method | Sulfur Trioxide (SO₃) Method |

| Starting Material | Isophthalic Acid | Isophthalic Acid |

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | Sulfur Trioxide (SO₃) |

| Reaction Temperature | 150-200°C google.com | 190-200°C google.com |

| Reaction Time | 5-10 hours google.com | ~8 hours google.com |

| Product Isolation | Hydrolysis, Neutralization, Centrifugation google.com | Spray Drying google.com |

| Key Advantage | Established, well-understood process. | Reduces/eliminates aqueous acid waste. |

| Key Disadvantage | Generates significant spent sulfuric acid. chemithon.com | Requires handling of highly reactive SO₃. |

The synthesis of specific positional isomers of benzenedicarboxylic sulfonic acids requires precise control over reaction conditions. A key feature of aromatic sulfonation is its reversibility, a characteristic not shared by other common electrophilic aromatic substitutions like nitration. wikipedia.orgwikipedia.org This reversibility allows for the isolation of either the kinetically or thermodynamically favored product.

By manipulating factors such as temperature, reaction time, and acid concentration, the sulfonation reaction can be directed to a specific position. For instance, sulfonation at lower temperatures often favors the kinetic product, which may rearrange to the more stable thermodynamic product upon heating or prolonged reaction times. The sulfonic acid group itself acts as a bulky, electron-withdrawing group, directing subsequent substitutions. This property can be exploited in multi-step syntheses to block a certain position on the aromatic ring, direct another substituent to a desired location, and then remove the sulfonic acid group via desulfonation by treating it with dilute hot aqueous acid. wikipedia.orgwikipedia.org While not a direct synthesis of the target compound, this principle represents an advanced strategy for synthesizing complex or specifically substituted aromatic compounds.

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanism of sulfonation is crucial for optimizing reaction conditions and improving yields. The process is a classic example of electrophilic aromatic substitution, but the precise nature of the electrophile and the intermediates has been the subject of extensive study.

Kinetic studies of aromatic sulfonation have shown that the reactions are typically first-order with respect to the aromatic compound. researchgate.net The reaction rate is highly dependent on the concentration and nature of the sulfonating agent. When using sulfuric acid, the active electrophile is believed to be sulfur trioxide (SO₃) or related species like H₂S₂O₇ or H₃SO₄⁺, whose concentrations are governed by equilibria within the acid medium. researchgate.net

For sulfonation with SO₃ in aprotic solvents, kinetic models suggest a multi-step process. nih.gov In non-complexing solvents, the reaction kinetics are first-order in SO₃, indicating that the initial formation of a complex between the arene and one SO₃ molecule is the rate-limiting step. nih.gov However, in polar, SO₃-complexing solvents like nitromethane, the kinetics can become second-order in SO₃, suggesting that a different mechanism, possibly involving two SO₃ molecules, becomes dominant. acs.org The reversibility of the reaction also plays a critical role in the observed kinetics, as the rate of the back-reaction (desulfonation) can be significant, especially in more dilute acid or at higher temperatures. youtube.com

The traditional mechanism for electrophilic aromatic substitution proceeds through a resonance-stabilized carbocation known as a σ-complex or Wheland intermediate. masterorganicchemistry.com In sulfonation, this would involve the attack of the aromatic ring on the electrophile (e.g., SO₃) to form this intermediate, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comyoutube.com

However, modern computational studies using density functional theory (DFT) have challenged this simple picture for sulfonation with SO₃. nih.govacs.org These studies suggest that, particularly in the gas phase or non-polar solvents, the reaction may proceed via a concerted pathway that avoids a stable σ-complex intermediate. acs.org This preferred mechanism is proposed to involve a single transition state with two SO₃ molecules forming a cyclic structure with the benzene ring. nih.gov One SO₃ molecule acts as the electrophile, while the second facilitates the proton transfer, lowering the activation energy barrier significantly compared to a reaction with a single SO₃ molecule. acs.org The product of this step is an arenepyrosulfonic acid (ArS₂O₆H), which is then readily hydrolyzed to the final sulfonic acid. nih.gov In more polar solvents, a Wheland-type intermediate involving a dimer of SO₃ may become a viable, albeit low-stability, intermediate. acs.org

Green Chemistry Principles in Synthetic Design

In response, greener synthetic strategies are being explored. One major improvement is the use of sulfur trioxide in a process that allows for the recovery of excess reagent without an aqueous workup, such as through spray drying. google.com This minimizes the production of liquid waste.

Another key area of green chemistry is the development of efficient methods for the recovery and recycling of waste sulfuric acid. Technologies such as solvent extraction or evaporative crystallization can be used to separate sulfuric acid from organic impurities and recover it for reuse, or to convert it into a saleable byproduct like sodium sulfate. nih.govsepwin.ch

Furthermore, research into novel catalytic systems offers a promising avenue for greener synthesis. For example, photoinduced, iron-catalyzed decarboxylative sulfonylation has been developed as a method to form sulfones from carboxylic acids under mild, room-temperature conditions. chemistryviews.org While not a direct route to the target compound, such innovations in C-S bond formation point towards future possibilities for synthesizing sulfonated aromatics with reduced energy consumption and waste generation. The use of solid acid catalysts is another area of investigation to replace liquid acids like H₂SO₄, which would simplify catalyst separation and minimize corrosive waste streams.

Coordination Chemistry and Metal Organic Frameworks Mofs Utilizing 2,5 Dicarboxybenzenesulfonate Ligands

Ligand Design and Coordination Modes in MOF Synthesis

The design of MOFs using 2,5-dicarboxybenzenesulfonate is predicated on the distinct coordination preferences of its functional groups. The presence of two carboxylate groups and one sulfonate group provides multiple binding sites that can interact with metal centers in various ways, influencing the resulting framework's dimensionality and topology.

The 2,5-dicarboxybenzenesulfonate ligand is a trifunctional linker, with two carboxylate moieties and one sulfonate group. The carboxylate groups can adopt several coordination modes, including monodentate, bidentate chelating, and bridging fashions, which are common in the assembly of MOFs. The sulfonate group, while also capable of coordinating to metal ions, offers different coordination behavior compared to the carboxylates. This difference in coordination ability and geometry between the carboxylate and sulfonate groups is a key factor in directing the final structure of the framework.

Studies have shown that sodium 5-sulfoisophthalate (NaH₂SIPA) can exhibit as many as 15 different coordination modes when binding to metal ions. energy.gov For instance, in a cobalt-based coordination polymer, the fully deprotonated SIPA³⁻ ligand was observed to adopt a μ₂–η¹:η¹ coordination mode, bridging two different cobalt cations. energy.gov In contrast, in a series of complexes involving cadmium(II), cobalt(II), nickel(II), and lead(II), the 5-sulfoisophthalic acid ligand displayed a variety of coordination motifs depending on the specific metal ion and reaction conditions. energy.gov This versatility allows for the construction of a wide array of structures with tunable properties.

The varied coordination possibilities of the 2,5-dicarboxybenzenesulfonate ligand, often in conjunction with ancillary ligands like 4,4'-bipyridine (B149096), enable the systematic modulation of framework topologies, resulting in one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) networks.

For example, hydrothermal reactions of the sodium salt of 5-sulfoisophthalic acid with cobalt(II) and copper(II) salts in the presence of 4,4'-bipyridine have yielded complex 3D frameworks. acs.org The cobalt-based compound, [Co₃(SIPA)₂(4,4'-bpy)₄(H₂O)₆]·4H₂O, forms a twofold-interpenetrating 3D framework with a qzd topology. acs.org In this structure, adjacent cobalt centers are linked by 4,4'-bipyridine to form 1D ladder-like chains, which are further connected by the SIPA³⁻ ligands into a 3D architecture. energy.gov The copper-based analogue, [Cu₆O₃(HSIPA)₃(4,4'-bpy)₆(H₂O)₃]·7H₂O, displays a different, self-penetrating 3D framework. acs.org

The ability to form such diverse and complex topologies underscores the utility of 2,5-dicarboxybenzenesulfonate as a versatile building block in the rational design of crystalline solids. The interplay between the coordination preferences of the carboxylate and sulfonate groups, the choice of the metal center, and the use of secondary linker molecules provides a powerful toolkit for crystal engineers to target specific network architectures. energy.govuwo.ca

Structural Elucidation and Crystallographic Analysis of MOFs

The precise determination of the atomic arrangement within MOFs is critical for understanding their structure-property relationships. X-ray diffraction techniques are the cornerstone for the structural elucidation of these crystalline materials.

For instance, the crystal structures of the previously mentioned cobalt and copper-based 3D coordination polymers were fully determined using SCXRD. energy.govacs.org In the copper complex, SCXRD analysis revealed five-coordinate trigonal bipyramidal geometries for five of the copper centers and a planar tetracoordinate geometry for the sixth. energy.gov Similarly, in a series of cadmium, cobalt, nickel, and lead complexes with 5-sulfoisophthalic acid, SCXRD was used to fully characterize their diverse coordination motifs and extended supramolecular networks. energy.gov These detailed structural insights are crucial for rationalizing the material's properties and designing new frameworks with desired functionalities.

While single-crystal X-ray diffraction provides the complete atomic structure, it requires high-quality single crystals that can sometimes be difficult to grow. Powder X-ray diffraction (PXRD) is a complementary and more routinely accessible technique used to confirm the phase purity of the bulk, as-synthesized material and to ensure that the structure determined from a single crystal is representative of the entire batch. energy.govacs.org

The PXRD pattern of a newly synthesized MOF is typically compared to a pattern simulated from its single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms the purity of the bulk sample. This was the case for the cobalt and copper-based frameworks derived from 5-sulfoisophthalic acid, where the experimental PXRD patterns were consistent with the simulated ones, confirming their phase purity. acs.org PXRD is also essential for assessing the material's stability after exposure to different conditions, such as solvent exchange or heating.

Gas Adsorption and Separation Properties of 2,5-Dicarboxybenzenesulfonate-Based MOFs

The porous nature of MOFs makes them promising candidates for gas storage and separation applications. The incorporation of functional groups like sulfonates into the organic linkers can influence the pore environment and enhance interactions with specific gas molecules.

While extensive gas adsorption data for MOFs based exclusively on 2,5-dicarboxybenzenesulfonate is still emerging, studies on related systems highlight their potential. The sulfonate group can introduce strong electrostatic fields and specific binding sites within the pores, which can be beneficial for the selective adsorption of certain gases. For example, a study on a nickel-based MOF, NaNi₃(OH)(SIP)₂ (where SIP is 5-sulfoisophthalate), used inelastic neutron scattering to analyze hydrogen sorption sites. acs.org The investigation revealed that the primary H₂ adsorption sites were the unsaturated Ni²⁺ metal centers within the framework, demonstrating a clear interaction between the gas molecules and the MOF. acs.org

Furthermore, the use of 5-sulfoisophthalic acid as a defect-inducing linker in the well-known MOF-808 framework resulted in a material with a 15% improvement in specific surface area. mdpi.com Although this particular study focused on the enhanced adsorption of dyes from aqueous solutions, the increase in surface area is a key parameter that generally correlates with higher gas uptake capacities. mdpi.comrsc.org Another study on a cobalt-based MOF synthesized with 5-sulfoisophthalic acid investigated its performance in the photocatalytic reduction of CO₂, indicating an interaction between the framework and carbon dioxide molecules. acs.org These findings suggest that MOFs incorporating the 2,5-dicarboxybenzenesulfonate ligand are promising materials for gas adsorption and separation, warranting further investigation into their performance with gases like H₂, CO₂, and CH₄.

The following table summarizes the key findings related to the coordination chemistry and properties of MOFs utilizing the 2,5-dicarboxybenzenesulfonate ligand.

| Compound Formula | Metal Ion | Framework Dimensionality | Key Structural Feature | Investigated Property |

| [Co₃(SIPA)₂(4,4'-bpy)₄(H₂O)₆]·4H₂O | Co²⁺ | 3D | Twofold-interpenetrating qzd topology | Photocatalytic CO₂ reduction |

| [Cu₆O₃(HSIPA)₃(4,4'-bpy)₆(H₂O)₃]·7H₂O | Cu²⁺ | 3D | Self-penetrating framework | Structural analysis |

| NaNi₃(OH)(SIP)₂ | Ni²⁺ | 3D | Contains unsaturated Ni²⁺ sites | Hydrogen sorption |

| MOF-808-S (defected) | Zr⁴⁺ | 3D | Defect-engineered with SIPA ligand | Enhanced surface area, dye adsorption |

Adsorption Thermodynamics and Kinetics

The thermodynamics and kinetics of adsorption in MOFs are fundamental to their application in gas storage and separation. The isosteric heat of adsorption (Qst), a key thermodynamic parameter, quantifies the strength of the interaction between the guest molecules and the MOF's porous surface. In MOFs constructed with functionalized linkers, the Qst value is often enhanced due to specific interactions with these functional groups. For instance, in a study of two zinc-based MOFs using 2,5-pyridinedicarboxylate, the binding of CO2 was found to be exothermic, with a zero-coverage heat of adsorption (Qst(0)) of -27.7 kJ/mol for one framework, indicating favorable interactions with unsaturated Zn(II) metal centers. nih.gov A different methanolated framework exhibited a much higher Qst(0) of -41 kJ/mol. nih.gov For MOFs utilizing 2,5-dicarboxybenzenesulfonate, the polar sulfonate group is expected to create strong dipole-quadrupole interactions with molecules like CO2, leading to a high heat of adsorption.

Table 1: Thermodynamic and Kinetic Parameters of Adsorption in Representative MOFs (Note: Data is for functionally related MOFs due to limited literature on 2,5-dicarboxybenzenesulfonate-based MOFs)

| MOF System | Guest Molecule | Isosteric Heat of Adsorption (Qst) (kJ/mol) | Adsorption Kinetics Notes | Reference |

|---|---|---|---|---|

| Zn4(pydc)4(DMF)2 | CO2 | -27.7 | Adsorption involves binding to unsaturated Zn(II) sites. | nih.gov |

| Zn2(pydc)2(DEF)-MeOH | CO2 | -41.0 | Solvent exchange enhanced accessibility and interaction strength. | nih.gov |

| [Cu2(H-Me-trz-Ia)2] | n-butane | Not specified | Kinetics governed by a combination of diffusion and pressure-dependent structural transition rates. | mdpi.com |

Selective Gas Capture Mechanisms

The ability of MOFs to selectively capture specific gases from a mixture is crucial for applications like natural gas purification and carbon capture. nih.govmdpi.com This selectivity arises from a combination of kinetic and thermodynamic factors, including size exclusion (sieving) and preferential binding to specific sites within the framework. The chemical functionalization of linkers is a key strategy for enhancing selective gas capture. rsc.org

In MOFs built with 2,5-dicarboxybenzenesulfonate, the sulfonate group is expected to play a pivotal role in selective gas capture. The strong polarity and potential for hydrogen bonding conferred by the -SO3H group can lead to highly selective interactions with polar molecules like CO2 and toxic gases such as SO2 and NH3. rsc.org For example, the MUF-16 framework, which utilizes the related 5-aminoisophthalic acid linker, demonstrates exceptional selectivity for CO2 over methane (B114726) (CH4). nih.gov This high selectivity is attributed to the suppression of hydrocarbon uptake while maintaining strong CO2 capture through interactions with the amine-functionalized channels. nih.gov Similarly, a charged framework in Cu-Sp5, which combines open metal sites with a charged imidazolinium backbone, leads to exceptionally high CO2/N2 selectivity. The mechanism involves a synergy between the open metal sites and the charged framework, which preferentially binds CO2. In a hypothetical MOF with a 2,5-dicarboxybenzenesulfonate linker, a similar mechanism would be at play, where the open metal sites created by carboxylate coordination and the highly polar sulfonate groups would work in concert to selectively adsorb CO2 over less polar gases like N2 and CH4.

Catalytic Applications of Metal-Organic Frameworks with 2,5-Dicarboxybenzenesulfonate Linkers

The inherent properties of MOFs, such as high surface area, tunable porosity, and the presence of well-defined active sites, make them excellent candidates for heterogeneous catalysis. nih.govresearchgate.net MOFs can possess Lewis acidic sites at the metal nodes and Brønsted acidic or basic sites on the organic linkers, often leading to bifunctional catalytic activity. nih.govresearchgate.net

Heterogeneous Catalysis in Organic Transformations

MOFs utilizing the 2,5-dicarboxybenzenesulfonate linker are particularly promising for acid catalysis. The metal nodes can act as Lewis acid sites, while the dangling sulfonate group (-SO3H) is a strong Brønsted acid site. This dual functionality can be harnessed for a variety of organic transformations. For example, sulfonate-functionalized MOFs like UiO-66-SO3H have been successfully employed as green, recyclable catalysts for reactions such as the synthesis of dihydro-2-oxypyrrole derivatives and esterification. nih.gov The catalytic cycle in such a material often involves the activation of a substrate by the Lewis acidic metal center, followed by a proton-mediated step facilitated by the Brønsted acidic sulfonate group.

In a similar vein, MOFs based on 2,5-dicarboxybenzenesulfonate could catalyze reactions like epoxide ring-opening, where the Lewis acid site coordinates to the epoxide oxygen, and the Brønsted acid site provides a proton to facilitate nucleophilic attack. nih.gov The recyclability and stability of these crystalline catalysts offer significant advantages over homogeneous systems. Research on terephthalic acid-based MOFs has demonstrated their catalytic ability in biodiesel production, with the crystallinity of the MOF playing a crucial role in its catalytic efficiency. chemsociety.org.ng

Table 2: Examples of Organic Transformations Catalyzed by Functionalized MOFs

| Catalyst (Linker) | Reaction | Key Catalytic Feature | Yield/Efficiency | Reference |

|---|---|---|---|---|

| UiO-66-SO3H | Synthesis of dihydro-2-oxypyrrole derivatives | Brønsted acidity from -SO3H group | High yields | nih.gov |

| MIL-53(Al)-AMMal (Maleic acid functionalized) | Methanolysis of epoxides | Brønsted acidity from introduced carboxylic acid | Recyclable with consistent activity | nih.gov |

| Cu-MOF (Terephthalic acid) | Biodiesel production (Transesterification) | Lewis acidic Cu(II) centers | 83.33% yield | chemsociety.org.ng |

| IMU-108 (5-mercaptoisophthalic acid) | Late-stage dicarbofunctionalization of alkenes | Dual photoredox and cross-coupling functionality | Good yields and recyclability | dntb.gov.ua |

Photoelectrochemical Catalysis

Photoelectrochemical catalysis in MOFs involves using light to drive chemical reactions, such as water splitting or CO2 reduction. rsc.org MOFs can act as photosensitizers, catalysts, or scaffolds to support other catalytic species. The modular nature of MOFs allows for the rational design of materials with optimized light-harvesting and charge-separation properties. rsc.org The organic linker can be functionalized to tune the material's bandgap and absorb light in the visible spectrum.

A composite material consisting of a MOF and a semiconductor is a promising approach for photoelectrochemical applications. For instance, a composite of Ru-UiO-67 and tungsten trioxide (WO3) was shown to be active for photoelectrochemical water oxidation at a thermodynamic underpotential. rsc.org In this system, the WO3 acts as the light-harvesting semiconductor, and upon excitation, a hole is transferred to the ruthenium-based catalytic sites within the MOF, which then oxidizes water. rsc.org A MOF constructed from 2,5-dicarboxybenzenesulfonate could play a similar role as a scaffold. Furthermore, the electronic properties of the sulfonated aromatic linker could be tailored to facilitate charge transfer and separation, which is a critical factor for efficient photocatalysis. The sulfonate groups could also help anchor the MOF to a semiconductor surface and improve the interface for charge transport.

Advanced Functional Properties of 2,5-Dicarboxybenzenesulfonate-MOFs

The unique combination of porosity, high surface area, and chemical functionality in MOFs enables their use in advanced applications like chemical sensing. mdpi.comrsc.org

Electrochemical Sensing and Response

MOFs are increasingly being used to modify electrodes for electrochemical sensing applications due to their ability to preconcentrate analytes and their intrinsic catalytic properties. rsc.orgnih.govresearchgate.net The porous structure allows for rapid mass transport of the analyte to the electrode surface, while the chemical environment of the pores can provide high selectivity.

MOFs with sulfonate-functionalized linkers are particularly attractive for electrochemical sensing. The negatively charged sulfonate groups can selectively repel anionic interfering species while attracting cationic analytes through electrostatic interactions. This principle is analogous to how Nafion, a sulfonated polymer, is used to coat electrodes. A zirconium-based MOF (MOF-808) grafted with sulfonate groups was shown to be a "porous Nafion" alternative, significantly enhancing the selective detection of dopamine (B1211576) in the presence of negatively charged interferents like ascorbic acid and uric acid. A MOF constructed with 2,5-dicarboxybenzenesulfonate would have these sulfonate groups integrated directly into the framework, potentially offering high stability and a well-ordered array of selective binding sites. The response of such a sensor would be based on the electrochemical signal generated by the oxidation or reduction of the analyte, which is amplified due to the high concentration of the analyte within the MOF pores on the electrode surface.

Luminescence and Optical Properties

Metal-organic frameworks constructed from 2,5-dicarboxybenzenesulfonate and similar ligands exhibit notable luminescence and optical properties, which are primarily dictated by the interaction between the organic ligand and the chosen metal center. The inherent photoluminescence of these materials often originates from either the ligand itself (ligand-centered emission) or, more commonly in the case of lanthanide-based MOFs, from the metal centers following an energy transfer from the ligand.

Detailed Research Findings

The photoluminescent behavior of MOFs containing the 2,5-dicarboxybenzenesulfonate ligand is rooted in the "antenna effect". msu.ruresearchgate.net In this process, the aromatic organic linker efficiently absorbs ultraviolet (UV) light and transfers the absorbed energy to the coordinated metal ion, particularly lanthanide ions like Terbium (Tb³⁺) and Europium (Eu³⁺). msu.ru This sensitization process circumvents the problem of the low absorption coefficients of lanthanide ions, which is due to the forbidden nature of their f-f electronic transitions, resulting in significantly enhanced and characteristic luminescence from the metal center. msu.ru

While extensive studies on the isomeric ligand, 5-sulfoisophthalic acid, have demonstrated the viability of sulfonate-dicarboxylate linkers in creating highly luminescent MOFs nih.gov, the principles are directly applicable to the 2,5-dicarboxybenzenesulfonate system. For instance, a Terbium-based MOF constructed with 5-sulfoisophthalic acid monosodium salt, [Tb(H₂L)(H₂bts)(H₂O)]·H₂O, is a robust 3D framework that exhibits strong luminescence, making it suitable for sensing applications. nih.gov

When incorporated into MOFs, lanthanide ions display their characteristic, sharp emission bands. Research on various dicarboxylate-based MOFs provides insight into the expected optical properties:

Terbium (Tb³⁺)-based MOFs : These frameworks typically exhibit strong green luminescence. Upon excitation of the ligand, energy is transferred to the Tb³⁺ ion, resulting in emissions corresponding to the ⁵D₄ → ⁷Fₙ transitions. mdpi.com The most prominent of these is the hypersensitive ⁵D₄ → ⁷F₅ transition, which produces a sharp and intense emission peak around 545 nm. mdpi.comnih.gov Other characteristic peaks are also observed, as detailed in the table below. mdpi.com

Europium (Eu³⁺)-based MOFs : Frameworks containing Eu³⁺ ions are known for their bright red emission. The energy transfer from the ligand populates the ⁵D₀ excited state of the Eu³⁺ ion, leading to characteristic emissions from the ⁵D₀ → ⁷Fₙ transitions. nih.gov The most intense peak is typically the ⁵D₀ → ⁷F₂ transition, found at approximately 616 nm, which is responsible for the vibrant red color. nih.gov

The luminescent properties of these MOFs are not static and can be influenced by guest molecules within the pores, making them promising candidates for chemical sensing applications. rsc.orgmdpi.comrsc.org

Data Tables

The following tables summarize the characteristic photoluminescent data for Terbium and Europium ions in representative dicarboxylate-based MOFs, which are analogous to what would be expected for frameworks constructed with 2,5-dicarboxybenzenesulfonate.

Table 1: Characteristic Emission Peaks of Tb³⁺ in a Representative Dicarboxylate MOF Data based on findings from a 3D Terbium-MOF with a dicarboxylate linker. mdpi.com

| Transition | Wavelength (nm) | Region |

| ⁵D₄ → ⁷F₆ | 485 | Blue-Green |

| ⁵D₄ → ⁷F₅ | 538 - 545 | Green |

| ⁵D₄ → ⁷F₄ | 579 - 586 | Yellow |

| ⁵D₄ → ⁷F₃ | 608 - 622 | Orange-Red |

Table 2: Characteristic Emission Peaks of Eu³⁺ in a Representative Dicarboxylate MOF Data based on findings from a 3D Europium-MOF with a dicarboxylate linker. nih.gov

| Transition | Wavelength (nm) | Region |

| ⁵D₀ → ⁷F₁ | 595 | Orange |

| ⁵D₀ → ⁷F₂ | 616 | Red |

| ⁵D₀ → ⁷F₃ | 653 | Red |

| ⁵D₀ → ⁷F₄ | 695 | Deep Red |

Supramolecular Chemistry of 2,5 Dicarboxybenzenesulfonate and Its Derivatives

Non-Covalent Interactions in Self-Assembly

The self-assembly of molecules into well-defined, stable, and functional supramolecular architectures is a cornerstone of materials science and nanotechnology. This process is driven by a combination of weak and reversible non-covalent interactions. tue.nl These interactions, including hydrogen bonding, π-π stacking, electrostatic forces, and van der Waals forces, act in concert to guide molecules into organized arrangements. nih.govmdpi.com The specific geometry and functional groups of a molecule, such as sodium;2,5-dicarboxybenzenesulfonate, dictate the nature and directionality of these interactions, ultimately determining the final supramolecular structure. uclouvain.be The interplay of these forces allows for the rational design of complex molecular systems with emergent properties. nih.gov

Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a crucial role in the self-assembly of many organic molecules. nih.govmdpi.com In the case of 2,5-dicarboxybenzenesulfonate, the two carboxylic acid groups and the sulfonic acid group are potent hydrogen bond donors and acceptors. These functional groups can engage in a variety of hydrogen bonding motifs, leading to the formation of diverse supramolecular architectures.

For instance, carboxylic acids are well-known to form robust dimeric structures through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. nih.gov In the solid state, 2,5-dicarboxybenzenesulfonate can form extensive hydrogen-bonded networks. The carboxyl groups can form dimers with neighboring molecules, while the sulfonate group can also participate in hydrogen bonding, further stabilizing the crystal packing. These interactions can create one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. researchgate.net The presence of multiple hydrogen bonding sites allows for intricate and predictable patterns of molecular association.

| Interaction Type | Donor-Acceptor Distance (Å) | Reference |

|---|---|---|

| O-H···O (Carboxylic Acid Dimer) | 2.6 - 2.8 | nih.gov |

| N-H···O (Amide-Carboxylate) | 2.8 - 3.0 | researchgate.net |

| O-H···O (Sulfonate-Water) | 2.7 - 2.9 | acs.org |

The aromatic benzene (B151609) ring of 2,5-dicarboxybenzenesulfonate is capable of engaging in π-π stacking interactions, which are a significant driving force in the self-assembly of aromatic compounds. libretexts.org These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings. libretexts.org There are two primary geometries for π-π stacking: a face-to-face (sandwich) arrangement and a parallel-displaced (staggered) arrangement. wikipedia.org While the sandwich arrangement can be electrostatically repulsive, the staggered orientation is generally attractive. libretexts.orgwikipedia.org

| System | Interaction Distance (Å) | Reference |

|---|---|---|

| Benzene Dimer (T-shaped) | ~5.0 | libretexts.org |

| Parallel-displaced Benzene | 3.4 - 3.8 | libretexts.org |

| Pyridine-2,5-dicarboxylic acid N-oxide complexes | 3.4 - 3.6 | nih.gov |

The carboxylate and sulfonate groups of 2,5-dicarboxybenzenesulfonate are excellent ligands for coordinating with metal ions. This coordination can be a powerful tool for directing the self-assembly of complex supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers. uclouvain.befrontiersin.org The sodium ion in sodium;2,5-dicarboxybenzenesulfonate itself participates in ionic interactions that influence the crystal packing.

The coordination of metal ions to the carboxylate and sulfonate groups can lead to the formation of discrete polynuclear complexes or extended networks. nih.govcurtin.edu.au For instance, pyridine-dicarboxylic acids, which are structurally related to 2,5-dicarboxybenzenesulfonate, are known to form a variety of coordination complexes with transition metals, resulting in structures like helicates and cages. nih.gov The geometry of the ligand and the coordination preference of the metal ion are key factors in determining the final architecture of the supramolecular ensemble. frontiersin.org

Host-Guest Systems and Molecular Recognition

Host-guest chemistry is a central theme in supramolecular chemistry, involving the binding of a smaller molecule (the guest) within the cavity or binding site of a larger molecule (the host). libretexts.orgacs.org This molecular recognition process is driven by a combination of non-covalent interactions and is highly dependent on the complementarity of size, shape, and chemical properties between the host and the guest. nih.govnih.gov

The rigid structure and multiple functional groups of 2,5-dicarboxybenzenesulfonate make it an attractive building block for the design of synthetic supramolecular receptors. These receptors can be engineered to selectively bind specific guest molecules. researchgate.netrsc.org The design of such receptors often involves creating a pre-organized cavity or cleft that is complementary to the target guest. mdpi.com

For example, receptors for carboxylates have been designed using various molecular scaffolds that present hydrogen bond donors in a convergent manner to interact with the carboxylate group of the guest. mdpi.com The sulfonate group in 2,5-dicarboxybenzenesulfonate can enhance water solubility and provide an additional site for electrostatic interactions, which can be exploited in the design of receptors for cationic or polar guests in aqueous media. nih.gov The strategic placement of functional groups allows for the fine-tuning of the receptor's binding affinity and selectivity. nih.gov

The binding of a guest molecule to a supramolecular receptor is a dynamic process governed by a delicate balance of non-covalent interactions. nih.gov For a receptor incorporating the 2,5-dicarboxybenzenesulfonate motif, the binding mechanism would likely involve a combination of:

Hydrogen bonding: The carboxylate and sulfonate groups can form strong hydrogen bonds with complementary functional groups on the guest molecule. acs.org

Electrostatic interactions: The anionic nature of the carboxylate and sulfonate groups can lead to strong attractive interactions with cationic guests. researchgate.net

π-π stacking: The aromatic ring of the host can interact with aromatic guests through π-π stacking. libretexts.org

C-H···π interactions: The electron-rich π-system can also interact with C-H bonds of the guest. acs.org

Selectivity in molecular recognition arises from the precise spatial arrangement of these interaction sites within the host's binding pocket. mdpi.com A host can be designed to be highly selective for a particular guest by creating a binding site that is a perfect geometric and electronic match. For instance, sensor arrays have been developed that can differentiate between various carboxylate drugs in complex media like urine, demonstrating the high degree of selectivity that can be achieved in supramolecular systems. nih.gov The ability to tune the binding properties of synthetic receptors is crucial for their application in areas such as sensing, catalysis, and drug delivery. rsc.org

| Host | Guest | Association Constant (K_a, M⁻¹) | Solvent | Reference |

|---|---|---|---|---|

| Urea-adamantyl modified poly(propylene imine) dendrimer | Carboxylic acid labeled ethylene (B1197577) glycol | 400 ± 95 | CDCl₃/CD₃OD | nih.gov |

| Urea-adamantyl modified poly(propylene imine) dendrimer | Phosphonic acid labeled ethylene glycol | (4 ± 3) x 10⁴ | CDCl₃/CD₃OD | nih.gov |

| Chiral BINOL-based receptor | Boc-protected Phenylalanine enantiomers | K_S/K_R = 5.92 | Acetonitrile (B52724) | mdpi.com |

| Zwitterionic Pillar nih.govarene (ZP5A) | Hexyl-(2-(butylammonium)ethyl)phosphate (Z3) | ~2 x 10³ | Water | nih.gov |

Stimuli-Responsive Supramolecular Materials

Hydrogel Formation and Transitions

The unique molecular architecture of sodium;2,5-dicarboxybenzenesulfonate, featuring both strongly acidic sulfonate (—SO₃⁻) and weakly acidic carboxylate (—COOH) groups on an aromatic ring, makes it a compelling candidate for incorporation into stimuli-responsive supramolecular hydrogels. While this small molecule may not form a hydrogel on its own, its functional groups are instrumental in designing hydrogel systems that respond to external triggers such as pH and ionic strength. These hydrogels are typically formed from polymers that incorporate monomers like sodium;2,5-dicarboxybenzenesulfonate or similar sulfonated and carboxylated molecules. researchgate.netnih.gov

The formation of these hydrogels relies on a network of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which create a three-dimensional matrix capable of entrapping large amounts of water. mdpi.comrsc.org The presence of both sulfonate and carboxylate groups can lead to enhanced mechanical stability and tunable swelling properties in the resulting hydrogel. researchgate.netnih.gov

The stimuli-responsive nature of hydrogels containing sulfonate and carboxylate functionalities is primarily due to the ionization state of these groups. The sulfonic acid group is strongly acidic and remains ionized (negatively charged) over a wide pH range. researchgate.net In contrast, the carboxylic acid groups have a higher pKa and will be protonated (neutral) in acidic conditions and deprotonated (negatively charged) in basic conditions. nih.gov This differential response to pH is a key mechanism for controlling hydrogel properties.

The presence of salts in the surrounding medium also significantly influences the swelling behavior of these hydrogels. The cations from the salt can shield the negative charges of the sulfonate and carboxylate groups, reducing the electrostatic repulsion and causing the hydrogel to shrink. researchgate.net The extent of this effect depends on the concentration and valence of the cations in the salt solution.

The table below summarizes the expected response of a hypothetical hydrogel containing sodium;2,5-dicarboxybenzenesulfonate to different environmental stimuli, based on the general principles of stimuli-responsive hydrogels with similar functional groups.

| Stimulus | Condition | Effect on Functional Groups | Resulting Hydrogel Behavior |

| pH | Low pH (Acidic) | Carboxylate groups are protonated (—COOH) | Reduced electrostatic repulsion, increased hydrogen bonding, hydrogel contracts (deswelling) |

| pH | High pH (Basic) | Carboxylate groups are deprotonated (—COO⁻) | Increased electrostatic repulsion, hydrogel expands (swelling) |

| Ionic Strength | High Salt Concentration | Cations shield the negative charges of sulfonate and carboxylate groups | Reduced electrostatic repulsion, hydrogel contracts (deswelling) |

The precise nature of the hydrogel formation and its transitions would depend on the specific polymer backbone into which the sodium;2,5-dicarboxybenzenesulfonate is incorporated, the degree of substitution, and the cross-linking density of the hydrogel network. Research on related systems, such as those based on 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) and acrylic acid, has demonstrated the ability to finely tune the mechanical and swelling properties of hydrogels by varying the ratio of sulfonate- and carboxylate-containing monomers. nih.gov

Polymer Science and Materials Engineering with 2,5 Dicarboxybenzenesulfonate

Utilization as a Monomer in Polymer Synthesis

The bifunctional nature of sodium;2,5-dicarboxybenzenesulfonate, possessing two carboxyl groups, positions it as a viable monomer for polymerization reactions. Its incorporation into polymer backbones can introduce specific functionalities, leading to materials with tailored properties.

Polycondensation Reactions

Theoretically, sodium;2,5-dicarboxybenzenesulfonate can be employed as a comonomer in polycondensation reactions with various diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) to synthesize copolyesters. The presence of the bulky, ionic sulfonate group is expected to disrupt the regularity of the polymer chain, thereby influencing the polymer's crystallinity, glass transition temperature, and solubility.

While direct experimental data for the polycondensation of this specific isomer is limited in publicly accessible literature, the principles can be inferred from its well-studied isomer, sodium 3,5-dicarboxybenzenesulfonate (also known as sodium 5-sulfoisophthalate or SIPA). In the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET) copolyesters, the inclusion of SIPA leads to materials with enhanced dyeability, as the ionic sulfonate groups provide sites for cationic dyes. It is plausible that copolyesters derived from sodium;2,5-dicarboxybenzenesulfonate would exhibit similar properties.

A hypothetical polycondensation reaction is illustrated below:

Hypothetical Polycondensation Reaction

| Reactant 1 | Reactant 2 | Comonomer | Resulting Polymer Segment |

|---|

Development of Specialty Polymers

The integration of the sodium;2,5-dicarboxybenzenesulfonate monomer into a polymer matrix is a strategy for developing specialty polymers. The ionic sulfonate group can impart hydrophilic and ion-exchange characteristics to otherwise hydrophobic polyesters. This modification can enhance properties such as moisture absorption, antistatic behavior, and adhesion to various substrates. The development of such polymers could be targeted for applications requiring modified surface properties or specific interactions with polar substances.

Functional Polymer Composites and Nanocomposites

The introduction of sodium;2,5-dicarboxybenzenesulfonate into polymer systems can be a pathway to creating advanced functional composites and nanocomposites. The ionic nature of the sulfonate group can be leveraged to improve the interaction between the polymer matrix and inorganic fillers.

Molecular-Level Dispersion in Polymer Matrices

In the realm of nanocomposites, achieving a uniform, molecular-level dispersion of nanofillers within a polymer matrix is crucial for maximizing property enhancements. The polar sulfonate groups in polymers synthesized with sodium;2,5-dicarboxybenzenesulfonate could theoretically promote better dispersion of polar nanofillers, such as clays (B1170129) or metal oxides, through favorable intermolecular interactions. This can prevent the agglomeration of nanoparticles, leading to a more homogeneous composite material.

Enhanced Thermo-Mechanical and Electrical Properties

The improved dispersion of fillers in a polymer matrix generally leads to enhanced thermo-mechanical properties. For instance, the stiffness and strength of the composite material could be increased. Furthermore, the presence of ionic groups within the polymer structure might influence the electrical properties of the resulting composites, potentially increasing their conductivity or affecting their dielectric behavior. A significant application noted for this compound is its use as an organic ligand for the synthesis of metal-organic frameworks (MOFs), such as MIL-101(Cr)-SO3H rsc.org. These MOFs are recognized for their exceptional thermal and chemical stability rsc.org.

Membrane Science and Separations

Polymers containing ionic groups are of significant interest in membrane science for applications such as ion exchange and water purification. While direct research on membranes fabricated using polymers from sodium;2,5-dicarboxybenzenesulfonate is not widely reported, analogies can be drawn from other sulfonated polymers.

Sulfonated polymers, like sulfonated polyethersulfone (sPES), are used to create membranes with increased hydrophilicity. This property is beneficial for improving water flux and reducing fouling in filtration applications. It is hypothesized that copolyesters containing sodium;2,5-dicarboxybenzenesulfonate could be used to fabricate membranes with tailored ion-exchange capacities and permselectivity, making them potentially suitable for processes like nanofiltration or electrodialysis. The ionic sulfonate groups would act as fixed charge sites within the membrane structure, facilitating the transport of counter-ions while repelling co-ions.

Table of Compound Names

| Trivial Name | IUPAC Name |

| Monosodium 2-Sulfoterephthalate | sodium;2,5-dicarboxybenzenesulfonate |

| Dimethyl Terephthalate | Dimethyl benzene-1,4-dicarboxylate |

| Ethylene Glycol | Ethane-1,2-diol |

| 1,4-Butanediol | Butane-1,4-diol |

| Sodium 5-sulfoisophthalate | Sodium 3,5-dicarboxybenzenesulfonate |

| Polyethylene terephthalate (PET) | Poly(ethylene terephthalate) |

| Sulfonated Polyethersulfone (sPES) | Sulfonated Poly(oxy-1,4-phenylenesulfonyl-1,4-phenylene) |

Computational Chemistry and Theoretical Analysis of 2,5 Dicarboxybenzenesulfonate

Molecular Structure Optimization and Conformational Analysis

Computational chemistry allows for the precise determination of the most stable three-dimensional arrangement of atoms in the 2,5-dicarboxybenzenesulfonate anion. Using methods like Density Functional Theory (DFT), researchers can perform geometry optimization to find the minimum energy structure. amazonaws.com

When incorporated as a linker in larger structures like MOFs, its conformation is often constrained by coordination to metal centers. unipr.it X-ray diffraction studies of these coordination compounds, supported by DFT calculations, confirm the geometry and reveal how intermolecular forces dictate the final solid-state architecture. unipr.itresearchgate.net

Table 1: Representative Calculated Structural Parameters for 2,5-Dicarboxybenzenesulfonate within a Coordinated Framework Note: These are typical values and can vary depending on the specific coordination environment and computational method.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | - |

| C-S | ~1.77 | - |

| S-O | ~1.45 | - |

| C-C (carboxyl) | ~1.52 | - |

| C=O (carboxyl) | ~1.25 | - |

| C-O (carboxyl) | ~1.30 | - |

| C-C-C (ring) | - | 118 - 122 |

| O-S-O | - | ~113 |

| C-C-S | - | ~120 |

Electronic Structure Calculations (DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical properties. For 2,5-dicarboxybenzenesulfonate, DFT is a commonly employed method to investigate its electronic characteristics, providing a balance between computational cost and accuracy. unipr.itbohrium.com These calculations can determine orbital energies, charge distribution, and molecular electrostatic potential. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other species. researchgate.net The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. researchgate.net

For 2,5-dicarboxybenzenesulfonate, DFT calculations show that the HOMO is typically localized on the electron-rich aromatic ring and the carboxylate groups, while the LUMO is often distributed across the π-system of the ring and the electron-withdrawing sulfonate and carboxylate groups. acs.orgscience.gov This distribution makes the molecule capable of participating in various interactions, including coordination with Lewis acidic metal centers. The presence of multiple functional groups allows for the tuning of these frontier orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) Note: Values are highly dependent on the level of theory, basis set, and molecular environment (e.g., in a complex vs. isolated).

| Molecular Orbital | Energy (eV) - Example Calculation |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. acs.org It is calculated by placing a positive test charge at various points on the electron density surface and calculating the potential energy. figshare.com Regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue.

For 2,5-dicarboxybenzenesulfonate, MEP maps highlight the significant negative electrostatic potential around the oxygen atoms of both the sulfonate and carboxylate groups. This is due to the high electronegativity of oxygen and the delocalization of negative charge within these functional groups. These red regions are nucleophilic and act as primary sites for coordination with positive metal ions and as hydrogen bond acceptors. amazonaws.com Conversely, the hydrogen atoms of the aromatic ring and any carboxylic acid protons exhibit a positive electrostatic potential (blue regions), making them electrophilic and potential hydrogen bond donors. mdpi.com

Simulation of Intermolecular Interactions

The functionality of 2,5-dicarboxybenzenesulfonate in materials science, particularly in the formation of supramolecular assemblies and porous materials, is governed by its intermolecular interactions. Computational simulations are used to quantify these forces and predict how molecules will self-assemble.

π-π Stacking: The aromatic ring of 2,5-dicarboxybenzenesulfonate allows for π-π stacking interactions with other aromatic systems. These are non-covalent interactions that contribute significantly to the crystal packing and stability of materials. rsc.org Computational methods, especially DFT with dispersion corrections (e.g., DFT-D3), are used to calculate the binding energy of stacked dimers. The calculations can determine the most favorable geometry, which is often a parallel-displaced or T-shaped arrangement rather than a direct face-to-face stacking, to balance attractive dispersion forces and electrostatic repulsion.

Sodium;2,5-dicarboxybenzenesulfonate is a widely used building block (linker) for creating MOFs, which are materials with well-defined pores used for gas storage and separation, catalysis, and the adsorption of molecules from solution. mdpi.comrsc.org

Computational simulations are crucial for predicting and understanding adsorption within these materials. The functional groups of the linker are key to this process.

Electrostatic and Hydrogen-Bonding Sites: The highly polar sulfonate and carboxylate groups create strong electrostatic fields and act as powerful hydrogen-bonding sites. mdpi.comosti.gov These sites are predicted to be the primary docking locations for polar adsorbates like water or ammonia.

Lewis Acid-Base Interactions: The oxygen-rich functional groups act as Lewis bases, interacting strongly with Lewis acidic sites on guest molecules or on the metal nodes of the MOF. acs.org

π-π Interaction Sites: The aromatic ring provides a platform for adsorbing other aromatic molecules via π-π stacking interactions. rsc.org

By mapping the interaction potential energy surface within the pores of a simulated MOF, researchers can identify the most energetically favorable adsorption sites and predict the material's capacity and selectivity for different guest molecules. amazonaws.com DFT calculations are often used to validate these predictions by computing the binding energies of adsorbates at these specific sites. acs.orgfigshare.com

Spectroscopic Property Prediction and Interpretation

A comprehensive theoretical analysis of the spectroscopic properties of sodium;2,5-dicarboxybenzenesulfonate provides significant insights into its electronic structure and vibrational modes. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting spectroscopic data, including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. While specific, detailed research findings and pre-computed spectroscopic data for sodium;2,5-dicarboxybenzenesulfonate are not widely available in the public domain, the established principles of computational chemistry allow for a robust understanding of what such an analysis would entail and the nature of the expected results.

Theoretical predictions of spectroscopic properties are rooted in solving the electronic Schrödinger equation for the molecule. Methods like DFT, often employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and calculate various molecular properties.

Predicted Vibrational Spectra (IR and Raman)

The vibrational frequencies of 2,5-dicarboxybenzenesulfonate can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a characteristic frequency and intensity in both the IR and Raman spectra. The interpretation of these spectra would involve assigning the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups.

For 2,5-dicarboxybenzenesulfonate, key vibrational modes would include:

O-H stretching of the carboxylic acid groups, typically appearing as broad bands in the high-frequency region of the IR spectrum.

C=O stretching of the carboxyl groups, which are expected to be strong absorptions in the IR.

S=O stretching of the sulfonate group, also giving rise to strong IR bands.

Aromatic C-C stretching and C-H bending modes, which would populate the fingerprint region of the spectra.

The following table represents a hypothetical, yet chemically reasonable, set of predicted vibrational frequencies based on known functional group absorptions.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Broad | Weak |

| Carboxylic Acid | C=O Stretch | 1720-1680 | Strong | Medium |

| Sulfonate | S=O Asymmetric Stretch | 1250-1160 | Strong | Medium |

| Sulfonate | S=O Symmetric Stretch | 1070-1030 | Strong | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak | Strong |

| Aromatic Ring | C-H Bending (out-of-plane) | 900-675 | Strong | Weak |

Predicted NMR Spectra (¹³C and ¹H)

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard reference compound (e.g., tetramethylsilane). The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus.

For 2,5-dicarboxybenzenesulfonate, distinct chemical shifts would be expected for:

The different carbon atoms of the benzene (B151609) ring, with those closer to the electron-withdrawing sulfonate and carboxyl groups being shifted downfield.

The carboxylic acid carbons, which would appear at the low-field end of the ¹³C spectrum.

The aromatic protons, with their chemical shifts influenced by the positions of the substituents.

The acidic protons of the carboxyl groups, which would likely be broad and far downfield in the ¹H spectrum.

A representative table of predicted NMR chemical shifts is presented below, based on general principles of substituent effects on aromatic systems.

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Carboxylic Acid Carbon | 168-175 | - |

| Carboxylic Acid Proton | - | 10-13 |

| Aromatic Carbon (C-SO₃) | 145-150 | - |

| Aromatic Carbon (C-COOH) | 130-135 | - |

| Aromatic Carbon (other) | 125-140 | - |

| Aromatic Protons | - | 7.5-8.5 |

Predicted UV-Vis Spectrum

The prediction of the UV-Vis absorption spectrum is typically achieved using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For 2,5-dicarboxybenzenesulfonate, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring. The presence of the carboxyl and sulfonate groups, which act as auxochromes, would be expected to shift the absorption bands relative to unsubstituted benzene.

| Transition Type | Predicted λ_max (nm) | Expected Intensity |

| π → π* (Benzene E₂ band) | ~220-240 | Strong |

| π → π* (Benzene B band) | ~270-290 | Medium-Weak |

The interpretation of these predicted spectra provides a detailed picture of the molecule's electronic structure and bonding. By comparing these theoretical predictions with experimental data, a deeper and more accurate understanding of the chemical and physical properties of sodium;2,5-dicarboxybenzenesulfonate can be achieved.

Environmental Fate and Transport Studies of 2,5 Dicarboxybenzenesulfonate

Degradation Pathways and Mechanisms in Environmental Compartments

Degradation, the breakdown of a chemical into simpler compounds, can occur through biological (biodegradation) and non-biological (abiotic) processes.

The biodegradation of sulfonated aromatic compounds is a topic of considerable research, particularly for widely used substances like linear alkylbenzene sulfonates (LAS). Generally, the presence of a sulfonate group on an aromatic ring can make the compound more resistant to microbial degradation. nih.gov

Studies on LAS have shown that biodegradation is a primary removal mechanism in aerobic environments. nih.gov The process often initiates with the oxidation of the alkyl chain, followed by the degradation of the aromatic ring. nih.govhmdb.ca The ultimate biodegradation half-lives for the benzene (B151609) ring of LAS in soil have been reported to be in the range of 18 to 26 days. nih.gov For some aromatic sulfonates, the initial step involves transport across the bacterial cell membrane, which can be a selective process. ethz.ch For instance, Alcaligenes sp. O-1 has been shown to transport and degrade benzenesulfonate. ethz.ch

The kinetics of biodegradation can be influenced by the specific structure of the molecule, including the length and branching of any alkyl chains, and the position of the sulfonate group. nih.govresearchgate.net For example, two bacterial strains, Klebsiella sp. L-2 and Enterobacter sp. L-15, have been shown to degrade LAS under co-metabolic conditions, with degradation rates of up to 94.2% and 92.2% respectively under optimal laboratory conditions. researchgate.net

Common metabolites from the biodegradation of some sulfonated aromatic compounds include hydroxylated intermediates. For instance, the degradation of 2-aminobenzenesulfonate (B1233890) can proceed through different pathways, in some cases involving deamination before desulfurization. ethz.ch Without specific studies, the metabolites of sodium;2,5-dicarboxybenzenesulfonate remain unknown.

Table 1: General Biodegradation Data for Related Aromatic Sulfonates (Note: This table provides examples from related compounds and does not represent data for sodium;2,5-dicarboxybenzenesulfonate)

| Compound Class | Example Compound | Degradation Observation | Reference |

|---|---|---|---|

| Linear Alkylbenzene Sulfonates (LAS) | C10-C14 homologs | Half-lives for benzene ring mineralization: 18-26 days in soil. | nih.gov |

| Linear Alkylbenzene Sulfonates (LAS) | LAS (50mg/L) | Up to 94.2% degradation by Klebsiella sp. L-2. | researchgate.net |

| Phenoxyalkanoic Herbicides | 2,4-D and 2,4,5-T | Degradation within 5 days by specific bacterial communities. | frontiersin.org |

Abiotic degradation processes such as hydrolysis and photolysis can also contribute to the breakdown of chemicals in the environment. researchgate.net Hydrolysis is the reaction of a substance with water. For many sulfonated aromatic compounds, the sulfonate group itself is generally stable to hydrolysis under typical environmental pH conditions.

Photolysis, or degradation by sunlight, can be a significant pathway for some aromatic compounds. researchgate.net The effectiveness of photolysis depends on the ability of the compound to absorb light at wavelengths present in sunlight and the efficiency of the subsequent chemical reactions. For instance, sunscreen agents, which are often aromatic compounds, are designed to absorb UV light, and their stability to photodegradation is a key property. wikipedia.org Without specific data, the susceptibility of sodium;2,5-dicarboxybenzenesulfonate to hydrolysis and photolysis is unknown.

Environmental Distribution and Partitioning Behavior

The distribution of a chemical in the environment is governed by its physical and chemical properties, which determine how it partitions between different environmental media. itrcweb.org

The tendency of a chemical to attach to soil and sediment particles is known as adsorption. This process is critical as it affects the chemical's mobility and bioavailability. itrcweb.org For organic compounds, adsorption is often related to the organic carbon content of the soil or sediment. nih.gov

The presence of charged functional groups, such as the sulfonate and carboxylate groups in sodium;2,5-dicarboxybenzenesulfonate, will significantly influence its adsorption behavior. Anionic (negatively charged) compounds at typical environmental pH values generally exhibit lower adsorption to negatively charged soil particles due to electrostatic repulsion. However, interactions with positively charged sites on clay minerals or metal oxides can occur. Studies on the herbicide dichlobenil (B1670455) and its more polar metabolite, 2,6-dichlorobenzamide, showed that the metabolite had lower sorption to soils and sediments. nih.gov The sorption of benzene, a non-polar aromatic compound, to soil is influenced by factors like organic matter content and particle size. researchgate.net The sorption characteristics of sodium;2,5-dicarboxybenzenesulfonate have not been documented.

The mobility of a chemical refers to its ability to move through soil and into groundwater or to be transported in surface water. cdc.gov Chemicals with low adsorption to soil are generally more mobile. Given its expected high water solubility and anionic nature, it can be inferred that sodium;2,5-dicarboxybenzenesulfonate would be mobile in aquatic and terrestrial systems. However, without experimental data on its soil and sediment adsorption coefficients, its actual mobility cannot be definitively stated. The mobility of other contaminants like 1,4-dioxane, which has a low tendency to partition to soil, is often governed by the advective flow of groundwater. itrcweb.org

Environmental Monitoring and Persistence

Environmental monitoring involves the measurement of a chemical's concentration in various environmental samples to assess exposure and persistence. who.int Persistence refers to the length of time a contaminant remains in the environment. epa.gov

Analytical methods for detecting sulfonated aromatic compounds often involve techniques like liquid chromatography coupled with mass spectrometry. who.int There are no specific reports found on the environmental monitoring or measured concentrations of sodium;2,5-dicarboxybenzenesulfonate in the environment. The persistence of a compound is a function of its degradation rates (both biotic and abiotic) and its partitioning behavior. Without this data for the target compound, its environmental persistence remains uncharacterized.

Analytical Method Development and Validation for 2,5 Dicarboxybenzenesulfonate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating sodium;2,5-dicarboxybenzenesulfonate from complex matrices. The choice of technique depends on the compound's polarity, volatility, and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and polar compounds like sodium;2,5-dicarboxybenzenesulfonate. Reversed-phase (RP) HPLC is a commonly employed mode for such analyses.

A typical RP-HPLC method for a closely related isomer, sodium 5-sulfoisophthalate, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, such as phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used instead of phosphoric acid. sielc.com The separation mechanism is based on the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. The inclusion of an acidic buffer helps to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape.

A novel method was developed to monitor the sulfonation of phthalic anhydride (B1165640) by RP-HPLC, where the products, including 4-sulfophthalic acid, were separated and quantified. researchgate.net This indicates that HPLC is a suitable technique for tracking the synthesis and purity of related sulfonated dicarboxylic acids.

For the analysis of alkyl benzenesulfonates, a simple isocratic reverse-phase HPLC method has been developed and validated according to ICH guidelines. researchgate.net This method achieved good resolution between benzenesulfonic acid and its alkylated derivatives using an Inertsil ODS 3V column and a mobile phase of triethylamine-buffered acetonitrile. researchgate.net Such approaches can be adapted for the analysis of dicarboxybenzenesulfonates.

Table 1: Exemplary HPLC Conditions for the Analysis of Related Aromatic Sulfonic Acids

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reversed-Phase) | sielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid | sielc.com |

| Alternative Mobile Phase (MS-compatible) | Acetonitrile and Water with Formic Acid | sielc.com |

| Column (for Alkyl Benzenesulfonates) | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase (for Alkyl Benzenesulfonates) | 65:35 (v/v) mixture of 1% triethylamine (B128534) (pH 3.0 with orthophosphoric acid) and acetonitrile | researchgate.net |

| Flow Rate | 1.0 ml/min | researchgate.net |

| Detection | 220 nm | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of highly polar and non-volatile compounds like sodium;2,5-dicarboxybenzenesulfonate by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile sulfonic acid and carboxylic acid groups into more volatile derivatives.

For instance, in the analysis of phthalic acid, a related dicarboxylic acid, derivatization with a 14% BF₃/methanol (B129727) reagent to form the corresponding methyl esters has been successfully employed prior to GC analysis. fao.org Similarly, for the determination of phthalic acid in human urine, a method involving acid hydrolysis followed by derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been developed for GC-MS analysis. nih.gov

The analysis of phthalic acid esters (PAEs) in various matrices is commonly performed using GC coupled with a mass spectrometer (GC-MS). nih.gov Non-polar columns, such as DB-5MS, are often preferred for the separation of these slightly polar compounds. nih.gov While direct analysis of PAEs is possible, derivatization can enhance their volatility. researchgate.net

Table 2: General GC Parameters for the Analysis of Related Dicarboxylic Acid Derivatives

| Parameter | Condition | Reference |

| Derivatization Reagent (for Phthalic Acid) | 14% BF₃/Methanol | fao.org |

| Derivatization Reagent (for Phthalic Acid) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nih.gov |

| Column (for Phthalic Acid Esters) | DB-5MS (30 m × 0.25 mm × 0.25 µm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injector Temperature | 250 °C (PTV injector) | nih.gov |

| Detection | Mass Spectrometry (MS) | nih.govnih.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a hybrid approach between gas and liquid chromatography, utilizing a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be advantageous for the separation of some polar compounds, offering faster analysis times and reduced organic solvent consumption compared to HPLC. However, the analysis of highly polar compounds like sulfonated species can be challenging due to their limited solubility in supercritical CO₂. To overcome this, polar co-solvents such as methanol are often added to the mobile phase to increase its solvating power. The development of SFC methods for highly polar analytes is an active area of research.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of sodium;2,5-dicarboxybenzenesulfonate.

Mass Spectrometry (MS, HRMS, LC-MS, MS/MS)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which aids in the unambiguous identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of compounds like sodium;2,5-dicarboxybenzenesulfonate, as they combine the separation capabilities of HPLC with the sensitive and selective detection of MS. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for polar molecules.

For the related compound dimethyl-5-sulfoisophthalate, LC-ESI-QTOF (Quadrupole Time-of-Flight) mass spectrometry has been used for its characterization, operating in negative ion mode. massbank.eu The exact mass measurement provided by TOF analyzers is crucial for confirming the elemental composition.